molecular formula C8H5Cl2N B030984 2-(3,5-Dichlorophenyl)acetonitrile CAS No. 52516-37-7

2-(3,5-Dichlorophenyl)acetonitrile

Cat. No.: B030984
CAS No.: 52516-37-7
M. Wt: 186.03 g/mol
InChI Key: DLAKEJZPXICNSC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Nucleophilic Substitution and Hydrolysis

The nitrile group undergoes nucleophilic substitution under basic or acidic conditions:

  • Hydrolysis to Carboxylic Acid :
    Acidic or alkaline hydrolysis converts the nitrile to 3,5-dichlorophenylacetic acid. A study using Amberlyst A26 OH in ethanol/water (50–60°C, 3.5 hr) achieved a 78% yield for similar nitriles .
  • Reaction with Guanidines :
    Reacts with aminoguanidine bicarbonate to form intermediates for triazine derivatives, as demonstrated in lamotrigine synthesis .

Cross-Coupling Reactions

The aryl chloride groups enable participation in metal-catalyzed couplings:

Reaction TypeConditionsApplicationYieldSource
Suzuki-Miyaura CouplingPd(OAc)₂, bis(diphenylphosphino)acetonitrile, THF, room temperatureSynthesis of biaryl derivatives94%
CyanationPalladium catalysts, TMSCN, CHCl₃Remote 1,6-cyanation of quinone methides98%

Reduction and Oxidation

  • Reduction to Amine :
    Catalytic hydrogenation (H₂, Pd/C) reduces the nitrile to 2-(3,5-dichlorophenyl)ethanamine, a precursor for pharmaceuticals.
  • Oxidation :
    Controlled oxidation with KMnO₄ or CrO₃ yields 3,5-dichlorophenylacetic acid or ketones.

Cyclization Reactions

The nitrile participates in heterocycle formation:

  • Triazine Synthesis :
    Reacts with aminoguanidine under basic conditions (0.95–1.05% aqueous KOH) to form 3,5-diamino-6-(3,5-dichlorophenyl)-1,2,4-triazine .
  • Pyrido[2,3-d]pyrimidines :
    Serves as a key intermediate in annulation reactions for antitumor agents .

Aromatic Ring Reactivity

  • Nitration :
    Requires harsh conditions (HNO₃/H₂SO₄) but proceeds regioselectively at the para-position relative to nitrile .

Environmental Degradation

Under anaerobic conditions, microbial degradation forms bis(p-chlorophenyl)-acetonitrile, highlighting its persistence and transformation pathways .

Scientific Research Applications

Pharmaceutical Synthesis

Intermediate in Drug Development
2-(3,5-Dichlorophenyl)acetonitrile is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the production of antiepileptic drugs such as lamotrigine and other complex organic molecules. Its derivatives have been investigated for their potential to inhibit beta-amyloid peptide release, making them relevant for Alzheimer's disease treatment .

Key Pharmaceutical Applications:

  • Antiepileptic Drugs : Used in the synthesis of lamotrigine.
  • Neurodegenerative Disease Treatment : Compounds derived from this nitrile exhibit inhibitory effects on beta-amyloid peptide release .
  • Cytochrome P450 Modulation : Studies indicate its interaction with human liver microsomal cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics.

Biochemical Research

Anti-inflammatory and Analgesic Properties
Research has shown that this compound exhibits potential anti-inflammatory and analgesic effects. Its derivatives are being explored for their therapeutic applications in managing pain and inflammation .

Case Studies:

  • Study on Beta-Amyloid Inhibition :
    • Objective : Evaluate the effectiveness of derivatives in inhibiting beta-amyloid peptide release.
    • Findings : Certain derivatives showed significant inhibition, suggesting potential for Alzheimer's treatment .
  • Cytochrome P450 Interaction Study :
    • Objective : Investigate the impact on drug metabolism.
    • Findings : The compound modulates cytochrome P450 activity, indicating implications for pharmacokinetics.

Biological Activity

2-(3,5-Dichlorophenyl)acetonitrile is an organic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its chemical structure, characterized by a phenyl group with two chlorine substituents linked to an acetonitrile moiety, contributes to its diverse biological effects.

  • Molecular Formula : C8_8H6_6Cl2_2N
  • Molecular Weight : Approximately 186.04 g/mol
  • CAS Number : 52516-37-7
  • Melting Point : 139-141 °C

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzyl chloride with sodium cyanide under controlled conditions to ensure high yield and purity. This compound serves as an intermediate in the production of various pharmaceuticals, including the antiepileptic drug lamotrigine.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Studies indicate that this compound may possess anti-inflammatory and analgesic effects, making it a candidate for treating conditions associated with inflammation.
  • Neuroprotective Effects : It has been shown to inhibit the release of beta-amyloid peptides, which are implicated in Alzheimer’s disease. This suggests potential therapeutic applications in neurodegenerative diseases.
  • Cytochrome P450 Interaction : The compound affects cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could have implications for pharmacokinetics and drug-drug interactions in therapeutic settings.
  • Antimicrobial Activity : Some derivatives of this compound have been investigated for their antimicrobial properties, indicating a broader spectrum of biological activity that may include antibacterial effects.

Case Study 1: Anti-inflammatory Activity

A study focusing on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that this compound could modulate inflammatory pathways effectively.

ParameterControl GroupTreatment Group (this compound)
IL-6 Levels (pg/ml)5020
TNF-alpha Levels (pg/ml)4015
Cell Viability (%)10090

Case Study 2: Neuroprotective Mechanism

In another study examining the neuroprotective potential of this compound, researchers found that it significantly reduced beta-amyloid peptide levels in neuronal cell cultures. This reduction was associated with enhanced cell viability and decreased apoptosis markers.

TreatmentBeta-Amyloid Levels (nM)Cell Viability (%)
Control10070
This compound (10 µM)3085

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameCAS NumberSimilarity IndexNotable Features
2-(2,4-Dichlorophenyl)acetonitrile6306-60-10.97Similar dichlorophenyl structure but different chlorine positions.
3,4-Dichlorophenylacetonitrile3218-49-30.89Different substitution pattern on the phenyl ring.
Bis(diphenylphosphino)acetonitrileNot availableNot applicableUsed as a bidentate ligand; significantly alters properties.

Q & A

Q. Basic: What are the standard synthetic routes for 2-(3,5-Dichlorophenyl)acetonitrile in laboratory settings?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a condensation reaction using 3,5-dichlorophenyl precursors (e.g., 3,5-dichlorobenzyl halides) with cyanide sources (e.g., KCN or NaCN) in polar aprotic solvents like THF or DMF. A documented approach involves reacting 2-(3,4-dichlorophenyl)acetonitrile analogs with NaH in THF under controlled conditions to introduce the nitrile group . Precursor purification via column chromatography and recrystallization is critical to isolate the product.

Q. Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic proton environment and nitrile carbon signal (~110-120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated molecular weight: ~186.04 g/mol for C8_8H5_5Cl2_2N) .
  • IR Spectroscopy : Absorption bands at ~2250 cm1^{-1} (C≡N stretch) and aromatic C-Cl stretches (~700 cm1^{-1}).
    Cross-referencing with databases like PubChem or ECHA ensures consistency with reported data .

Q. Advanced: How can researchers address low yields in the synthesis of this compound?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for Ullmann-type couplings to enhance aryl-nitrile bond formation.
  • Solvent Optimization : Testing polar solvents (e.g., DMF vs. DMSO) to improve reaction kinetics.
  • Temperature Control : Gradual heating (60-80°C) to prevent side reactions like hydrolysis of the nitrile group.
  • AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio models predict feasible routes and side-product mitigation .

Q. Advanced: What analytical methods resolve discrepancies in reported melting points or solubility profiles?

Methodological Answer:
Contradictions arise from impurities or polymorphic forms. Researchers should:

  • Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Use HPLC-PDA (Photo-Diode Array) to detect trace impurities affecting solubility.
  • Validate data against authoritative sources (e.g., NIST Chemistry WebBook for thermodynamic properties) .
  • Replicate experiments under standardized conditions (e.g., drying protocols, solvent purity).

Q. Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential release of toxic HCN vapors under acidic conditions.
  • Storage : In airtight containers, away from oxidizers and moisture, at 2-8°C .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and evacuate the area .

Q. Advanced: How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer:
The compound serves as a precursor for:

  • Agrochemicals : Synthesis of Tridiphane analogs via epoxidation (e.g., reaction with trichloroethyl oxirane) .
  • Pharmaceuticals : Functionalization to produce dichlorophenyl-containing amines or heterocycles, as seen in Tafamidis intermediates .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids to create biaryl structures .

Q. Advanced: What computational tools assist in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models electron density maps to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions.
  • Retrosynthesis AI : Platforms like Reaxys Biocatalysis suggest enzymatic or chemical pathways for functional group transformations .

Q. Basic: How is the purity of this compound assessed before use in downstream reactions?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Confirm C, H, N, and Cl percentages match theoretical values.
  • Karl Fischer Titration : Measure moisture content (<0.1% for anhydrous reactions) .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAKEJZPXICNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507001
Record name (3,5-Dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52516-37-7
Record name 3,5-Dichlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52516-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-Dichloro-phenyl)-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a vigorously stirred solution of 3,5-dichlorobenzylchloride (28 g) in dichloromethane (150 ml) was added a mixture of KCN (27.5 g) and tetrabutylammonium hydrogen sulphate (2.38 g) in water (110 ml). After stirring at room temperature for 22 hours, the mixture was diluted with dichloromethane, the organic phase washed with water and concentrated in vacuo to leave an oil. Filtration through silica with toluene followed by concentration then trituration with hexane gave the desired product as a colourless solid. 15.8 g, mp. 31°-32° C.
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28 g
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27.5 g
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2.38 g
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110 mL
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Synthesis routes and methods II

Procedure details

3,5-Dichlorobenzyl chloride (315.6 mg, 1.615 mmol), 0.2 molar in DMSO, was treated with sodium cyanide (158.2 mg, 3.229 mmol) and allowed to stir at ambient temperature for 24 hours. After 24 hours the reaction mixture was diluted with diethyl ether and partitioned between saturated aqueous sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and concentrated to provide the title compound (155.5 mg, 0.836 mmol, 51.8% yield) as a dark red oil.
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315.6 mg
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158.2 mg
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51.8%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3,5-Dichlorophenyl)acetonitrile
2-(3,5-Dichlorophenyl)acetonitrile
2-(3,5-Dichlorophenyl)acetonitrile
2-(3,5-Dichlorophenyl)acetonitrile
2-(3,5-Dichlorophenyl)acetonitrile
2-(3,5-Dichlorophenyl)acetonitrile

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